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Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nicotinic anhydride
from nicotinic acid, a critical process for the development of various pharmaceutical

compounds. Nicotinic anhydride serves as a key intermediate for the acylation of alcohols

and amines, enabling the creation of nicotinic acid esters and amides. The following sections

detail established experimental procedures, present quantitative data for comparison, and

illustrate the workflow for this chemical transformation.

Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various

biological processes. Its derivatives are of significant interest in drug development for their

potential pharmacological activities. The synthesis of nicotinic anhydride is a common step in

the preparation of these derivatives, as the anhydride is a more reactive acylating agent than

the parent carboxylic acid. This document outlines reliable methods for the synthesis of

nicotinic anhydride from nicotinic acid, providing researchers with the necessary information

to perform this reaction efficiently and safely.

Experimental Protocols
Two primary methods for the synthesis of nicotinic anhydride from nicotinic acid are detailed

below. The first protocol is a well-established method utilizing phosgene and triethylamine,
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adapted from Organic Syntheses. The second is a more recent approach employing

triphenylphosphine oxide and oxalyl chloride.

Protocol 1: Synthesis of Nicotinic Anhydride using
Phosgene and Triethylamine[1]
This method is distinguished by its simplicity and high yield.[1] It is crucial to use anhydrous

reagents and dry glassware as nicotinic anhydride is highly sensitive to moisture.[1]

Materials:

Nicotinic acid

Anhydrous benzene

Triethylamine (freshly distilled and stored over potassium hydroxide pellets)[1]

12.5% solution of phosgene in benzene

Cyclohexane

Equipment:

500-ml three-necked, round-bottomed flask

Sealed Hershberg stirrer

Dropping funnel with a pressure-equalizing tube

Stillhead and condenser

Claisen head with a thermometer and a calcium chloride tube

Ice bath

Rotary evaporator

Filtration apparatus
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Procedure:

Place 10 g (0.081 mole) of nicotinic acid and 275 ml of anhydrous benzene in the 500-ml

three-necked flask.[1]

To remove trace moisture, heat the mixture until about 75 ml of benzene has distilled.[1]

Replace the stillhead with a Claisen head and cool the mixture to 5°C using an ice bath.[1]

To the cold suspension, add 8.65 g (0.086 mole, 5% excess) of triethylamine all at once. The

nicotinic acid should dissolve.[1]

While maintaining the temperature at or below 7°C, add 34 g of a 12.5% solution of

phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel. Triethylamine

hydrochloride will precipitate immediately.[1]

After the addition of phosgene, stir the mixture at room temperature for 45 minutes.[1]

Heat the mixture to boiling and filter it while hot under slightly reduced pressure.[1]

Wash the triethylamine hydrochloride cake on the filter with three 25-ml portions of warm

benzene (60°C).[1]

Combine the filtrate and washes and evaporate to dryness on a rotary evaporator at low

temperature and pressure.[1]

Simmer the dry residue with 75 ml of anhydrous benzene and filter the mixture while hot.[1]

Wash the collected triethylamine hydrochloride with two 5-ml portions of cold benzene.[1]

Allow the combined filtrate and washes to stand at 20°C for 2–3 hours to crystallize the

product.[1]

Collect the crystalline product by filtration, wash with two 4-ml portions of cold anhydrous

benzene, and dry in a vacuum. This yields the first crop of nicotinic anhydride.[1]

To obtain a second crop, evaporate the combined filtrate and washes to dryness. Simmer the

residue with 175 ml of a 2:3 mixture of benzene and cyclohexane and filter while hot.[1]
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Store the filtrate at 5°C for 18 hours. Collect the resulting crystalline deposit, wash with 3 ml

of cold benzene-cyclohexane mixture, and dry under vacuum.[1]

Protocol 2: Synthesis of Nicotinic Anhydride using
Triphenylphosphine Oxide and Oxalyl Chloride[2]
This method provides a facile and direct synthesis of symmetrical acid anhydrides under mild

and neutral conditions.[2]

Materials:

Nicotinic acid

Triphenylphosphine oxide (TPPO)

Oxalyl chloride

Acetonitrile

Equipment:

Three-neck flask

Magnetic stirrer

Procedure:

To a three-neck flask containing 5 mL of acetonitrile, add 1.4 g of triphenylphosphine oxide (1

equiv, 5 mmol).[2]

Slowly add 0.55 mL of oxalyl chloride (1.3 equiv, 6.5 mmol) dropwise under magnetic stirring.

A vigorous reaction will occur with the release of gas.[2]

After reacting for 10 minutes, a uniform and transparent solution should be obtained.[2]

Add the nicotinic acid (1 equiv, 5 mmol) to the solution.[2]
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Monitor the reaction for completion. Note: The original study did not successfully synthesize

nicotinic anhydride with this method, suggesting that the nucleophilicity of the pyridine-3-

carboxylic acid may be insufficient for this specific reaction system.[2] However, the general

procedure is provided for informational purposes as it is successful for other aromatic

carboxylic acids.[2]

Quantitative Data Summary
The following table summarizes the quantitative data from the successful synthesis protocol.

Parameter Value Reference

Protocol 1

Nicotinic Acid (moles) 0.081 [1]

Triethylamine (moles) 0.086 [1]

Phosgene (moles) 0.043 [1]

Yield (First Crop) 6.25 g (68%) [1]

Melting Point (First Crop) 122–125°C [1]

Yield (Second Crop) 2.4 g (25%) [1]

Melting Point (Second Crop) 122–123°C [1]

Total Yield 8.05–8.65 g (87–93%) [1]

Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of nicotinic
anhydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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